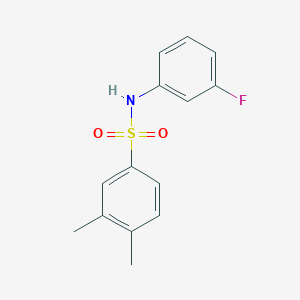![molecular formula C13H14N6O3 B5295596 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5295596.png)
3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile is a chemical compound that has attracted a lot of attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes that are involved in the synthesis of bacterial cell walls. It has also been suggested that the compound works by reducing the production of pro-inflammatory cytokines through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile are still being studied. However, it has been found to have low toxicity and is well-tolerated in animal studies. The compound has been shown to have a favorable pharmacokinetic profile, with good bioavailability and rapid clearance from the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile in lab experiments include its broad-spectrum antimicrobial activity, anti-inflammatory effects, and potential anticancer properties. However, the limitations of using the compound include its high cost of synthesis and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Investigation of the potential use of the compound in the treatment of various bacterial infections, inflammatory diseases, and cancer.
3. Development of more cost-effective synthesis methods for the compound.
4. Investigation of potential side effects of the compound and its long-term safety.
5. Development of new derivatives of the compound with improved pharmacokinetic properties and efficacy.
Conclusion
In conclusion, 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile is a chemical compound with potential applications in various fields of scientific research. Its broad-spectrum antimicrobial activity, anti-inflammatory effects, and potential anticancer properties make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action, potential side effects, and long-term safety.
Synthesemethoden
The synthesis of 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile involves the reaction of 2-nitrobenzaldehyde and morpholine with cyanoacetamide in the presence of acetic acid. The reaction takes place at room temperature and the product is obtained in good yield after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. The compound has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(1Z)-2-imino-2-morpholin-4-yl-N-(2-nitroanilino)ethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3/c14-9-11(13(15)18-5-7-22-8-6-18)17-16-10-3-1-2-4-12(10)19(20)21/h1-4,15-16H,5-8H2/b15-13?,17-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZQXWHVUSLIRA-KSELWCIKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)C(=NNC2=CC=CC=C2[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=N)/C(=N\NC2=CC=CC=C2[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-imino-2-morpholin-4-yl-N-(2-nitroanilino)ethanimidoyl cyanide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-furylmethyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B5295526.png)
![N-{[(4-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5295531.png)
![2-(2-methoxy-4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5295536.png)
![5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295540.png)
![N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B5295561.png)
![2-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B5295564.png)
![5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B5295570.png)
![6-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B5295571.png)
![N-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-N'-(2-fluorophenyl)urea](/img/structure/B5295577.png)

![N-ethyl-N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295581.png)
![3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol](/img/structure/B5295589.png)
![N-(2-methoxyethyl)-1'-[2-(methylthio)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5295611.png)
![methyl 2-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5295618.png)